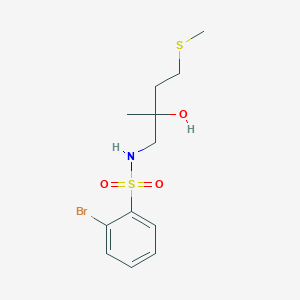

2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO3S2/c1-12(15,7-8-18-2)9-14-19(16,17)11-6-4-3-5-10(11)13/h3-6,14-15H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQHAGBGPCTNTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNS(=O)(=O)C1=CC=CC=C1Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of a suitable benzenesulfonamide derivative, followed by the introduction of the hydroxy-methyl-thio butyl chain through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of amine derivatives

Substitution: Formation of substituted benzenesulfonamide derivatives

Scientific Research Applications

2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and hydroxy-methyl-thio butyl chain may also contribute to the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural homology with other benzenesulfonamides but distinguishes itself through its hybrid substituents. Below is a comparative analysis of key analogs:

| Compound Name | Substituents/R-Groups | Key Properties/Applications |

|---|---|---|

| Target Compound | 2-Br, 2-hydroxy-2-methyl-4-(methylthio)butyl | Enhanced electrophilicity, potential bioactivity |

| Benzenesulfonamide (parent structure) | None | Basic sulfonamide scaffold; antimicrobial |

| 4-(Methylthio)benzenesulfonamide | 4-SMe | Improved solubility; enzyme inhibition |

| 2-Bromo-N-(2-hydroxyethyl)benzenesulfonamide | 2-Br, 2-hydroxyethyl | Higher polarity; drug delivery systems |

The methylthio group in the target compound introduces sulfur-mediated interactions (e.g., hydrophobic or metal coordination), which are absent in simpler analogs like the parent benzenesulfonamide . Compared to 4-(methylthio)benzenesulfonamide, the target compound’s branched hydroxyalkyl chain may reduce crystallinity, as observed in similar sulfonamides analyzed via X-ray crystallography using SHELX software .

Spectroscopic and Computational Comparisons

- NMR and Mass Spectrometry: The bromine atom generates distinct isotopic patterns in mass spectra, differentiating it from non-halogenated analogs. Computational studies using density-functional theory (DFT) methods, such as those described by Becke (1993), predict that the bromine and methylthio groups synergistically lower the LUMO energy, enhancing reactivity toward nucleophiles .

- Thermochemical Stability : DFT calculations suggest that the hydroxy and methylthio groups stabilize the molecule through intramolecular hydrogen bonding and sulfur-aromatic interactions, respectively. This contrasts with 2-bromo-N-alkylbenzenesulfonamides lacking sulfur substituents, which exhibit lower thermal stability .

Biological Activity

2-Bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Bromine : A halogen that can influence biological activity through various mechanisms.

- Sulfonamide group : Known for its antibacterial properties.

- Hydroxyl and methylthio substituents : These groups may enhance solubility and bioactivity.

Biological Activity Overview

Research indicates that compounds in the sulfonamide class often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. For instance:

- In vitro studies : Compounds similar to this compound demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus .

- Mechanism of action : The sulfonamide moiety interferes with bacterial folic acid synthesis, inhibiting growth.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is notable:

- Carrageenan-induced edema : In vivo studies have shown that related sulfonamides significantly reduce inflammation in animal models .

- Cytokine modulation : Compounds in this class can modulate the production of pro-inflammatory cytokines, contributing to their therapeutic effects.

Anticancer Activity

Emerging evidence suggests potential anticancer properties:

- Cell line studies : Similar compounds have shown IC50 values indicating potent inhibition of cancer cell proliferation in various assays .

- Mechanistic insights : The interaction with specific molecular targets involved in cell cycle regulation and apoptosis has been documented.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Sulfonamide Derivatives :

- Anti-inflammatory Efficacy :

- Anticancer Screening :

Data Table Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.